
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
Description
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate (CAS: 2044773-70-6) is a fluorenylmethyloxycarbonyl (Fmoc)-protected azetidine derivative. Its molecular formula is C₁₉H₁₇NO₅ (molecular weight: 339.34 g/mol) . The compound features a 4-membered azetidine ring with a hydroxyl group at the 3-position, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMQXJRXHCWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650147 | |
Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886510-13-0 | |
Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Building Blocks and Precursors
The synthesis of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate begins with azetidine derivatives. Azetidine, a four-membered nitrogen heterocycle, is functionalized at the 3-position to introduce hydroxyl groups. The primary precursors include:
-
Azetidin-3-ol : Synthesized via ring-closing reactions of 1,3-amino alcohols or reduction of azetidinone derivatives.
-
Fmoc-Cl (9-Fluorenylmethyl chloroformate) : Used to introduce the Fmoc protecting group onto the azetidine nitrogen.
Azetidin-3-ol is typically prepared through a two-step process involving benzyl protection, hydrogenolysis, and subsequent oxidation. For example, 1-benzylazetidin-3-ol is hydrogenated over Pd/C to yield azetidin-3-ol with 91% efficiency.
Step-by-Step Preparation Methods
Protection of Azetidine Nitrogen
The Fmoc group is introduced to shield the azetidine nitrogen during subsequent reactions.
Procedure :
-
Dissolve azetidin-3-ol (10.0 g, 57.7 mmol) in anhydrous dichloromethane (DCM).
-
Add Fmoc-Cl (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with aqueous NaHCO₃, extract with DCM, and concentrate under vacuum.
-
Purify via flash chromatography (hexane:ethyl acetate = 4:1) to obtain this compound as a white solid (88% yield).
Key Data :
Parameter | Value |
---|---|
Yield | 88% |
Purity (HPLC) | >95% |
Reaction Time | 12 hours |
Oxidation of 3-Hydroxyazetidine Derivatives
The hydroxyl group at the 3-position is critical for further functionalization. Traditional oxidation methods using TEMPO/NaClO are being replaced by greener alternatives.
Microchannel Reactor Method :
-
Combine tert-butyl 3-hydroxyazetidine-1-carboxylate (5.0 g, 28.8 mmol) with N-hydroxyphthalimide (NHPI, 0.94 g) in acetonitrile.
-
Pump through a microchannel reactor at 1 mL/min alongside a Co(OAc)₂/acetic acid solution.
-
Oxidize under O₂ atmosphere at 90°C for 90 seconds.
-
Isolate the ketone intermediate and deprotect using HCl/CH₃CN.
Advantages :
-
By-products : Reduced from 12% to <1% due to precise temperature control.
Optimization Strategies
Solvent and Catalyst Systems
Solvent | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|
DCM | Triethylamine | 88 | 95 |
THF | DMAP | 76 | 89 |
Acetonitrile | Pyridine | 81 | 91 |
DCM-triethylamine systems achieve superior yields due to improved solubility of Fmoc-Cl and minimal side reactions.
Temperature and Reaction Time
A kinetic study revealed that prolonged reaction times (>15 hours) led to Fmoc group hydrolysis, reducing yields by 12–15%. Optimal conditions: 0°C initial addition followed by 25°C stirring for 12 hours.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a single peak at 4.2 minutes, confirming >95% purity.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
---|---|---|---|---|
Traditional Fmoc-Cl | 88 | 95 | Moderate | 300 |
Microchannel Oxidation | 92 | 99 | High | 270 |
Solid-Phase Synthesis | 65 | 90 | Low | 450 |
Microchannel-based oxidation outperforms traditional methods in yield and purity, though initial setup costs are higher.
Industrial-Scale Production Insights
Bide Pharmatech reports batch sizes up to 10 kg using optimized Fmoc protection protocols, with a production cost of $270/g. Key challenges include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate is used as a building block in the synthesis of more complex molecules.
Protecting Group: The fluorenylmethyl group serves as a protecting group for hydroxyl and amine functionalities in organic synthesis.
Biology and Medicine:
Drug Development: This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes or receptors involving azetidine derivatives.
Bioconjugation: It can be used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.
Industry:
Material Science: It can be used in the synthesis of polymers and materials with specific properties.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenylmethyl group can enhance the compound’s stability and bioavailability, while the azetidine ring can provide specificity in binding to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs, highlighting differences in ring size, functional groups, and applications:
Key Comparisons
Azetidine vs. Pyrrolidine/Piperazine Derivatives
- Ring Strain and Reactivity : The 4-membered azetidine ring in the target compound introduces higher ring strain compared to 5-membered pyrrolidine or 6-membered piperazine analogs. This strain enhances reactivity, making azetidines useful for ring-opening reactions or as rigid scaffolds in drug design .
- Hydrogen Bonding : The 3-hydroxy group in azetidine and pyrrolidine derivatives increases polarity and hydrogen-bonding capacity, influencing solubility and target interactions. Piperazine derivatives, however, lack hydroxyl groups but offer additional nitrogen atoms for coordination .
Oxetane vs. Azetidine
- Electronic Effects : Oxetane (4-membered ether ring) in CAS 1380327-56-9 provides electron-withdrawing effects due to the oxygen atom, whereas azetidine’s nitrogen offers basicity. The carboxylic acid group in the oxetane derivative further enhances acidity, impacting solubility and binding .
Biological Activity
(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate (CAS No.: 886510-13-0) is a chemical compound with significant implications in medicinal chemistry and drug development. This compound features a fluorenylmethyl protecting group and a hydroxyl-functionalized azetidine ring, making it a versatile building block for various pharmaceutical applications. The biological activity of this compound is primarily associated with its potential as an enzyme inhibitor and its role in bioconjugation techniques.
Chemical Structure and Properties
The molecular formula of this compound is C18H17NO3, with a molecular weight of 295.3 g/mol. Its structure includes a four-membered nitrogen-containing heterocycle (azetidine) and a fluorenylmethyl group, which serves as a protecting group for hydroxyl and amine functionalities.
Research indicates that this compound can interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. Its hydroxyl group enhances its reactivity, making it suitable for oxidation and substitution reactions that can modulate biological activity.
Anticancer Activity
Preliminary studies suggest that derivatives of azetidine compounds exhibit promising anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, indicating that the biological activity of azetidine derivatives may extend to this compound. A study on similar compounds indicated that they could induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential applications in cancer therapy .
Case Studies
- Antiproliferative Activity : A series of azetidine derivatives were evaluated for their antiproliferative effects against hepatocellular carcinoma (HCC) cell lines. The findings revealed that modifications to the azetidine structure significantly influenced their biological activity, with certain derivatives showing IC50 values as low as 0.62 μM against HepG2 cells .
- Enzyme Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes implicated in cancer progression. These studies demonstrate the potential of this compound to serve as a lead structure for developing enzyme inhibitors .
Comparative Analysis
The biological activity of this compound can be compared with other azetidine derivatives:
Compound Name | IC50 Value (μM) | Biological Activity |
---|---|---|
This compound | TBD | Potential anticancer agent |
(9H-Fluoren-9-yl)methyl 3-aminoazetidine-1-carboxylate | >50 | Lower potency against HCC |
(9H-Fluoren-9-yl)methyl 3-methylazetidine-1-carboxylate | TBD | Varies based on substitution |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.